(2-Bromo-4-fluorothiophen-3-yl)methanol
CAS No.:
Cat. No.: VC17463314
Molecular Formula: C5H4BrFOS
Molecular Weight: 211.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C5H4BrFOS |
---|---|
Molecular Weight | 211.05 g/mol |
IUPAC Name | (2-bromo-4-fluorothiophen-3-yl)methanol |
Standard InChI | InChI=1S/C5H4BrFOS/c6-5-3(1-8)4(7)2-9-5/h2,8H,1H2 |
Standard InChI Key | NVQDXUNLZCZCJY-UHFFFAOYSA-N |
Canonical SMILES | C1=C(C(=C(S1)Br)CO)F |
Introduction
Structural and Chemical Properties
Molecular Architecture
The core structure of (2-Bromo-4-fluorothiophen-3-yl)methanol consists of a five-membered aromatic thiophene ring substituted with bromine, fluorine, and hydroxymethyl groups. The sulfur atom in the thiophene ring contributes to the compound’s aromaticity, while the electronegative halogens (Br and F) at positions 2 and 4 induce electron-withdrawing effects, altering the ring’s reactivity. The hydroxymethyl group at position 3 introduces a polar functional group capable of hydrogen bonding, influencing solubility and intermolecular interactions .
The spatial arrangement of substituents creates distinct electronic environments. Bromine’s larger atomic radius compared to fluorine results in steric hindrance, which may affect regioselectivity in subsequent reactions. Computational modeling predicts that the fluorine atom’s inductive effect decreases electron density at the 4-position, making it less susceptible to electrophilic attack compared to the 2-bromo position .
Physicochemical Characteristics
Key physical properties of (2-Bromo-4-fluorothiophen-3-yl)methanol are summarized in Table 1.
Table 1: Physicochemical Properties of (2-Bromo-4-fluorothiophen-3-yl)methanol
Property | Value |
---|---|
Molecular Formula | CHBrFOS |
Molecular Weight | 211.05 g/mol |
Boiling Point | 259.5 ± 35.0 °C (Predicted) |
Density | 1.865 ± 0.06 g/cm³ (Predicted) |
pKa | 13.03 ± 0.10 (Predicted) |
The relatively high boiling point and density reflect the compound’s polarizable halogen atoms and aromatic system. The pKa value suggests weak acidity, likely associated with the hydroxymethyl group’s proton .
Synthesis and Manufacturing
Scale-Up Challenges
Industrial-scale production faces challenges such as controlling regioselectivity during halogenation and minimizing side reactions involving the hydroxymethyl group. Process optimization studies recommend low-temperature conditions (-20°C) for bromination to suppress di-substitution byproducts .
Applications in Pharmaceutical and Materials Research
Pharmaceutical Intermediates
Compound | Molecular Formula | Key Features |
---|---|---|
(4-Bromothiophen-3-yl)methanol | CHBrOS | Lacks fluorine; simpler substitution |
(5-Bromo-3-fluorothiophen-2-yl)methanol | CHBrFOS | Bromine and fluorine at adjacent positions |
Future Directions and Research Gaps
Further studies are needed to elucidate the compound’s metabolic pathways and environmental fate. Advances in catalytic fluorination could improve synthetic efficiency, reducing reliance on stoichiometric reagents. Collaborative efforts between academia and industry will be critical to unlocking its full potential in drug discovery and advanced material applications .
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